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  • Product: 4-Morpholinopyridine-3-boronic acid pinacol ester
  • CAS: 2096333-47-8

Core Science & Biosynthesis

Foundational

chemical structure of 4-Morpholinopyridine-3-boronic acid pinacol ester

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Morpholinopyridine-3-boronic Acid Pinacol Ester Executive Summary 4-Morpholinopyridine-3-boronic acid pinacol ester is a specialized heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Executive Summary

4-Morpholinopyridine-3-boronic acid pinacol ester is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other pyridine-based pharmaceutical agents.[1] This whitepaper provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and reactivity profiles. Unlike simple phenyl boronic esters, this molecule features a "push-pull" electronic system—driven by the electron-deficient pyridine ring and the electron-rich morpholine substituent—which dictates its unique stability and reactivity in Suzuki-Miyaura cross-coupling protocols.[1]

Structural Anatomy & Electronic Profile

The molecule consists of a pyridine core substituted at the C4 position with a morpholine ring and at the C3 position with a pinacol boronate. Understanding the electronic interplay between these groups is essential for predicting reactivity.

Electronic "Push-Pull" Dynamics
  • Pyridine Core (Electron Withdrawing): The nitrogen atom at position 1 exerts an inductive ($ -I

    
     -M $) withdrawal, making the ring electron-deficient.[1] This typically makes the C-B bond susceptible to nucleophilic attack (and potential protodeboronation).
    
  • Morpholine (Electron Donating): The nitrogen of the morpholine ring acts as a strong electron-donating group (EDG) via resonance ($ +M $).[1] Because it is located at the C4 position (para to the pyridine nitrogen), it pushes electron density significantly into the ring, specifically enriching the C3 and C5 positions.

  • Net Effect: The electron density donated by the morpholine group stabilizes the C-B bond at the C3 position, making this molecule significantly more stable towards protodeboronation than unsubstituted 3-pyridyl boronates.[1]

Structural Visualization (DOT)

ChemicalStructure Pyridine Pyridine Core (Electron Deficient) Bpin 3-Bpin Group (Lewis Acidic) Pyridine->Bpin Inductive Withdrawal (-I) Morpholine 4-Morpholine (Electron Donor +M) Morpholine->Pyridine Resonance (+M) into C3/C5 Stability Enhanced C-B Bond Stability Morpholine->Stability Prevents Hydrolysis Bpin->Stability Steric Bulk (Pinacol)

Figure 1: Electronic interaction map showing the stabilization of the boronate moiety by the C4-morpholine substituent.[1]

Synthetic Pathways

The synthesis of 4-morpholinopyridine-3-boronic acid pinacol ester presents a regiochemical challenge. The most robust industrial route avoids the handling of unstable lithiated pyridines by utilizing a sequential


 and Miyaura Borylation approach.
Recommended Route: The "Halogen Dance" Avoidance Strategy

Precursor: 3-Bromo-4-chloropyridine (Commercially Available)[1]

StepReaction TypeReagentsConditionsMechanism
1

Displacement
Morpholine (1.1 eq),

DMF,

, 4h
Nucleophilic aromatic substitution.[1] The Cl at C4 is activated by the para-pyridine nitrogen. The Br at C3 remains intact due to steric shielding and lack of activation.
2 Miyaura Borylation

,

, KOAc
1,4-Dioxane,

, 12h
Pd-catalyzed cross-coupling.[1][2] KOAc is critical to activate the diboron species without hydrolyzing the product.
Detailed Experimental Protocol (Step 2: Borylation)

Note: This protocol is adapted from standard Miyaura borylation conditions for electron-rich aryl bromides.

  • Setup: Charge a dry reaction vial with 3-bromo-4-morpholinopyridine (1.0 equiv), bis(pinacolato)diboron (

    
    , 1.1 equiv), and Potassium Acetate  (KOAc, 3.0 equiv).
    
  • Catalyst: Add

    
      (3-5 mol%).[1] The bidentate ligand (dppf) is crucial for stability at elevated temperatures.
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 15 minutes to remove oxygen (critical to prevent phenol formation).

  • Reaction: Seal and heat to

    
     for 4–12 hours. Monitor by LC-MS (Target Mass: M+H = ~291.17).[1]
    
  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Pinacol esters can degrade on acidic silica; use neutralized silica or rapid elution.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Bromo-4-chloropyridine Step1 Step 1: S_NAr Substitution (Morpholine, K2CO3, DMF) Start->Step1 Inter Intermediate: 3-Bromo-4-morpholinopyridine Step1->Inter Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter->Step2 Final Target: 4-Morpholinopyridine-3-Bpin Step2->Final

Figure 2: Sequential synthetic pathway ensuring regiochemical fidelity.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This boronic ester is a "privileged" coupling partner.[1] The morpholine group not only stabilizes the boronate but also serves as a solubility-enhancing group in the final drug molecule.

  • Catalyst Choice:

    
     (standard) or XPhos Pd G2 (for difficult partners).
    
  • Base Sensitivity: Use mild bases like

    
     or 
    
    
    
    . Avoid strong hydroxides (NaOH) which may accelerate protodeboronation of the pyridine ring.
  • Solvent: Dioxane/Water (4:[1]1) is the industry standard.

Medicinal Chemistry Utility

The 4-morpholinopyridine motif is a bioisostere of the morpholino-pyrimidine scaffold found in PI3K inhibitors (e.g., Pictilisib , GDC-0941 ).[1]

  • Kinase Binding: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of the kinase ATP-binding pocket.

  • Solubility: The morpholine oxygen and nitrogen improve metabolic stability and aqueous solubility compared to phenyl analogs.

Physical Properties & Safety Data

PropertyValue / Description
Molecular Formula

Molecular Weight 290.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Air-stable solid; Hydrolyzes slowly in aqueous acid
Storage 2-8°C, under inert atmosphere (Argon) recommended

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry, 73(14), 5589–5591. Link[1]

  • Bagal, S. K., et al. (2010). "Synthesis of Pyridine-Based PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.[1] (Contextual reference for scaffold utility).

Sources

Foundational

An In-Depth Technical Guide to 4-Morpholinopyridine-3-boronic Acid Pinacol Ester: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-morpholinopyridine-3-boronic acid pinacol ester, a versatile building block in modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-morpholinopyridine-3-boronic acid pinacol ester, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, reactivity, and analytical characterization of this important reagent. Particular focus is given to its role in palladium-catalyzed cross-coupling reactions, providing a foundation for its effective utilization in the synthesis of complex molecules.

A Note on Isomer Specificity: The nomenclature "4-Morpholinopyridine-3-boronic acid pinacol ester" can be ambiguous. Commercially prevalent and extensively documented is the isomer 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester (CAS No. 485799-04-0) , also known by the synonym 2-(4-Morpholino)pyridine-5-boronic acid pinacol ester. This guide will focus on this specific, widely-used isomer. All data, protocols, and discussions herein pertain to this compound.

Core Physical and Chemical Properties

6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester is a stable, solid material under standard laboratory conditions, making it a convenient reagent for a variety of chemical transformations.[1] Its structure combines a pyridine core, a morpholine substituent, and a pinacol-protected boronic acid, lending it a moderate polarity and utility in a range of solvent systems.[2]

Identity and General Characteristics

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 485799-04-0[1][3][4]
Molecular Formula C₁₅H₂₃BN₂O₃[1][3][4]
Molecular Weight 290.17 g/mol [1][3]
IUPAC Name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine[2]
Synonyms 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester, 2-(4-Morpholino)pyridine-5-boronic acid pinacol ester[2][3]
Appearance Off-white to pale yellow solid[2]
Purity (Typical) ≥97%[3][4]
Physicochemical Data

The key physicochemical parameters dictate the compound's behavior in different environments and its suitability for various reaction conditions.

PropertyValueSource(s)
Melting Point 135-139 °C (lit.)[1][3]
Boiling Point Not determined (decomposes)
Solubility Low solubility in water. Generally soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Chloroform.[2]
Stability Stable under recommended storage conditions. As with most boronic esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions.
Storage Class 11 - Combustible Solids[1][3]

Synthesis and Manufacturing

The synthesis of 6-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester is typically achieved through a two-step process: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed borylation reaction. The following protocols are representative of established methodologies for this class of compounds.

Synthesis of Precursor: 4-(5-Bromopyridin-2-yl)morpholine

The necessary precursor is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.

cluster_0 Step 1: Precursor Synthesis 2,5-Dibromopyridine 2,5-Dibromopyridine 4-(5-Bromopyridin-2-yl)morpholine 4-(5-Bromopyridin-2-yl)morpholine 2,5-Dibromopyridine->4-(5-Bromopyridin-2-yl)morpholine Morpholine, K₂CO₃ DMF, 100 °C

Caption: Workflow for the synthesis of the brominated precursor.

Experimental Protocol: Synthesis of 4-(5-Bromopyridin-2-yl)morpholine

  • Rationale: This protocol utilizes a standard SNAr reaction. 2,5-Dibromopyridine is the starting material, where the bromine at the 2-position is more activated towards nucleophilic attack by morpholine due to the electron-withdrawing effect of the ring nitrogen. Potassium carbonate serves as a mild base to neutralize the HBr formed during the reaction. DMF is a suitable polar aprotic solvent for this transformation.

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-(5-bromopyridin-2-yl)morpholine as a solid.

Miyaura Borylation to Yield the Final Product

The C-Br bond of the precursor is converted to a C-B bond using the Miyaura borylation reaction.[2][5]

cluster_1 Step 2: Miyaura Borylation Precursor 4-(5-Bromopyridin-2-yl)morpholine Final_Product 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester Precursor->Final_Product B₂(pin)₂, PdCl₂(dppf) KOAc, Dioxane, 80-90 °C

Caption: Workflow for the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation

  • Rationale: This is a palladium-catalyzed cross-coupling reaction that installs the boronic ester moiety.[5] Bis(pinacolato)diboron (B₂(pin)₂) is the boron source. A palladium catalyst, typically with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is used to facilitate the catalytic cycle.[2] A weak base, such as potassium acetate (KOAc), is crucial for the transmetalation step.[2] Dioxane is a common solvent for this reaction.

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 4-(5-bromopyridin-2-yl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

    • Add the palladium catalyst, PdCl₂(dppf) (0.02-0.05 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the mixture to 80-90 °C and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholine protons, and the pinacol methyl protons.

    • Pyridine Protons: Three aromatic signals are expected. The proton at C4 (between the morpholino and boronic ester groups) will likely appear as a doublet of doublets. The proton at C5 (adjacent to the boronic ester) will appear as a doublet, and the proton at C2 (adjacent to the morpholino group) will also be a doublet. Their chemical shifts will be in the aromatic region (typically δ 7.0-8.5 ppm).

    • Morpholine Protons: Two multiplets, each integrating to 4 protons, are expected. The protons adjacent to the nitrogen (N-CH₂) will be downfield (around δ 3.4-3.6 ppm) compared to the protons adjacent to the oxygen (O-CH₂) (around δ 3.7-3.9 ppm).

    • Pinacol Protons: A sharp singlet integrating to 12 protons will be present in the upfield region (typically δ 1.2-1.4 ppm), characteristic of the four equivalent methyl groups of the pinacol ester.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbons. Key expected signals include:

    • Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will have its signal broadened due to quadrupolar relaxation and may be difficult to observe.

    • Morpholine Carbons: Two signals for the methylene carbons (typically δ 45-50 ppm for N-CH₂ and δ 65-70 ppm for O-CH₂).

    • Pinacol Carbons: Two signals, one for the quaternary carbons of the pinacol group (around δ 83-85 ppm) and one for the methyl carbons (around δ 24-26 ppm).

  • ¹¹B NMR: The ¹¹B NMR spectrum should show a broad singlet in the range of δ 20-35 ppm, which is characteristic of a tricoordinate boronic ester.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will feature characteristic absorption bands:

  • C-H stretching: Aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹).

  • C=C and C=N stretching: Aromatic ring vibrations (1400-1600 cm⁻¹).

  • B-O stretching: A strong, broad band around 1300-1380 cm⁻¹.

  • C-O-C stretching: Ether linkage of the morpholine and pinacol groups (1000-1300 cm⁻¹).

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 6-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[6][7]

cluster_2 Suzuki-Miyaura Cross-Coupling Boronic_Ester 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester Product Coupled Biaryl Product Boronic_Ester->Product Pd Catalyst, Base Solvent, Heat Aryl_Halide Ar-X (X = Br, I, OTf) Aryl_Halide->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

  • Rationale: This protocol outlines a typical Suzuki-Miyaura reaction. The choice of palladium catalyst, ligand, base, and solvent is crucial and often requires optimization depending on the specific aryl halide used.[7] A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide. Following transmetalation with the boronic ester (activated by the base) and reductive elimination, the desired biaryl product is formed, and the Pd(0) catalyst is regenerated.[8]

  • Step-by-Step Methodology:

    • In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), 6-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, 0.01-0.05 eq) and, if necessary, a supporting ligand (e.g., PPh₃, SPhos, or XPhos).

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure the safety of the user and maintain the integrity of the compound.

  • Hazard Identification: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Avoid creating dust.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible substances such as strong oxidizing agents. Storage at room temperature is generally acceptable.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its solid nature, stability, and predictable reactivity make it an attractive building block for medicinal and materials chemistry. This guide provides the foundational knowledge required for its safe and effective use, from its synthesis and characterization to its application in key synthetic transformations. By understanding its core properties and adhering to the outlined protocols, researchers can confidently incorporate this powerful tool into their synthetic strategies.

References

  • Thermo Fisher Scientific. (2025). 6-(4-Morpholinyl)pyridine-3-boronic acidpinacol ester - SAFETY DATA SHEET.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved February 16, 2026, from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 1-25. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • PubMed. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • RSC Publishing. (n.d.). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances. Retrieved February 16, 2026, from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Coupling Reaction. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 16, 2026, from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(22), 7684–7695. [Link]

Sources

Exploratory

4-Morpholinopyridine-3-boronic acid pinacol ester SMILES string and InChI key

This technical guide details the structural informatics, synthetic pathways, and medicinal chemistry applications of 4-Morpholinopyridine-3-boronic acid pinacol ester . Structural Informatics, Synthesis, and Cross-Coupli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural informatics, synthetic pathways, and medicinal chemistry applications of 4-Morpholinopyridine-3-boronic acid pinacol ester .

Structural Informatics, Synthesis, and Cross-Coupling Utility

Chemical Identity & Structural Informatics

The compound 4-Morpholinopyridine-3-boronic acid pinacol ester is a specialized heterocyclic building block. It features a pyridine core substituted with a morpholine ring at the C4 position and a pinacol boronate ester at the C3 position.[1][2] This specific substitution pattern (4,3-disubstitution) is critical in medicinal chemistry for designing kinase inhibitors, as it places a solubilizing morpholine group adjacent to a biaryl coupling site.

Core Identifiers
PropertySpecification
IUPAC Name 4-(4-Morpholinyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS Number 2096333-47-8
Molecular Formula C₁₅H₂₃BN₂O₃
Molecular Weight 290.17 g/mol
SMILES CC1(C)OB(OC1(C)C)c2c(N3CCOCC3)ccnc2
InChI String InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-10-17-7-6-13(12)18-8-5-19-9-11-18/h6-7,10H,5,8-9,11H2,1-4H3
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric proximity of the morpholine ring to the boronate ester, which influences reactivity during cross-coupling.

Figure 1: Structural connectivity of 4-Morpholinopyridine-3-boronic acid pinacol ester.

Synthetic Pathways & Mechanistic Insight[6]

The synthesis of this isomer requires careful regiocontrol. Unlike the more common 6-morpholino isomer (prepared via displacement on 6-chloropyridines), the 4-morpholino-3-Bpin isomer is best accessed via Nucleophilic Aromatic Substitution (SNAr) on a pre-borylated precursor. This avoids the regioselectivity challenges associated with direct C-H borylation of 4-morpholinopyridine.

Recommended Protocol: SNAr Displacement

The most robust route utilizes 4-chloropyridine-3-boronic acid pinacol ester as the electrophile. The Bpin group at C3 exerts an electron-withdrawing effect (inductive), activating the C4-chlorine bond toward nucleophilic attack by morpholine.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 4-Chloropyridine-3-boronic acid pinacol ester (1.0 equiv).

    • Nucleophile: Morpholine (2.5 equiv).

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

    • Base: K₂CO₃ (2.0 equiv) or DIPEA (if using MeCN).

  • Procedure:

    • Dissolve 4-chloropyridine-3-boronic acid pinacol ester in MeCN (0.2 M concentration).

    • Add K₂CO₃ followed by morpholine dropwise.

    • Heat the reaction mixture to 60–80°C under N₂ atmosphere for 4–6 hours.

    • Monitor: Use LC-MS to track the disappearance of the chloro-precursor (M+H 240/242) and formation of product (M+H 291).

  • Workup (Critical):

    • Do not use acidic workup. The Bpin group is susceptible to protodeboronation in acidic media.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[3]

    • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

Reaction Mechanism Diagram

Synthesis_Mechanism cluster_conditions Conditions Start 4-Chloro-3-Bpin Pyridine Complex Meisenheimer-like Intermediate Start->Complex Nucleophilic Attack (C4) Morph Morpholine Morph->Complex Product 4-Morpholino-3-Bpin Pyridine Complex->Product Elimination of Cl- cond Solvent: MeCN/DMF Temp: 60-80°C Base: K2CO3

Figure 2: SNAr mechanism for the synthesis of the target compound.

Reactivity Profile: Suzuki-Miyaura Coupling

This boronic ester is a "privileged" intermediate for constructing biaryl systems. However, the presence of the basic morpholine nitrogen and the pyridine nitrogen can interfere with palladium catalysts (catalyst poisoning).

Optimization for Cross-Coupling

When coupling this ester with aryl halides:

  • Catalyst Choice: Use bulky, electron-rich phosphine ligands to prevent coordination of the pyridine nitrogen to the Pd center.

    • Recommended:Pd(dppf)Cl₂·DCM or XPhos Pd G2 .

  • Base Selection: Weak bases are preferred to prevent hydrolysis of the pinacol ester before transmetallation.

    • Recommended: K₃PO₄ or Cs₂CO₃ (anhydrous).

  • Solvent System: 1,4-Dioxane/Water (4:1) is standard, but if protodeboronation is observed, switch to anhydrous Toluene/Ethanol.

Self-Validating Protocol (TLC/LCMS)
  • Stability Check: Before coupling, check the purity of the boronate ester by TLC (5% MeOH in DCM). If a baseline spot (boronic acid) is prominent, add excess pinacol and MgSO₄ in THF to re-esterify before use.

Applications in Medicinal Chemistry

The 4-morpholinopyridine-3-yl moiety is a bioisostere often found in inhibitors of the PI3K/mTOR pathway.

  • Solubility Enhancement: The morpholine ring lowers the LogP of the parent scaffold, improving aqueous solubility and oral bioavailability.

  • Hinge Binding: In kinase inhibitors, the pyridine nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.

  • Vector Positioning: The 3-position attachment allows the pyridine ring to serve as a spacer, orienting the morpholine group into the solvent-exposed region of the protein.

Handling and Stability

  • Storage: Store at +2°C to +8°C under inert gas (Argon). Pinacol esters are generally hydrolytically stable but can degrade to the free boronic acid upon prolonged exposure to atmospheric moisture.

  • Safety: The compound is likely an irritant. Standard PPE (gloves, goggles, lab coat) is required.

  • Disposal: Treat as organoboron waste. Do not mix with oxidizing agents (e.g., H₂O₂) as this triggers oxidative deboronation to the phenol (4-morpholinopyridin-3-ol).

References

  • PubChem. (2025). Compound Summary: Boronic acid, B-[4-(4-morpholinyl)-3-pyridinyl]-, methyl ester derivatives. National Library of Medicine. [Link]

  • Bouillon, A., et al. (2002). Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Bagal, S. K., et al. (2015). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Executive Summary This guide addresses the synthetic challenges associated with 4-Morpholinopyridine-3-boronic acid pinacol ester , a high-value pharmacophore intermediate used in kinase inhibitor and GPCR ligand discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthetic challenges associated with 4-Morpholinopyridine-3-boronic acid pinacol ester , a high-value pharmacophore intermediate used in kinase inhibitor and GPCR ligand discovery. While the pinacol ester offers improved stability over the free boronic acid, this substrate introduces three distinct failure modes: protodeboronation , catalyst poisoning (via the morpholine/pyridine nitrogens), and steric hindrance at the coupling interface.

This note provides a mechanistic breakdown of these failure modes and offers two validated protocols: a robust "Method A" for standard couplings and a high-performance "Method B" utilizing Buchwald G3/G4 precatalysts for challenging heteroaryl partners.

Mechanistic Insight: The "Pyridine Problem"

To optimize yield, one must understand why standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail with this substrate.

Competitive Coordination (Catalyst Poisoning)

The 4-morpholino and pyridyl nitrogens are Lewis basic. In standard catalytic cycles, these nitrogens can displace labile ligands (like PPh3) on the Palladium center, forming stable, inactive Pd-amine complexes. This effectively removes the catalyst from the cycle before the oxidative addition or transmetallation steps can occur.

Protodeboronation

Pyridyl boronate esters are notoriously unstable in aqueous base. The mechanism proceeds via the formation of a tetrahedral boronate "ate" complex. In 3-pyridyl systems, the electron-withdrawing nature of the ring stabilizes the transition state for C-B bond cleavage, leading to rapid hydrolysis (protodeboronation) where the boronate is replaced by a proton. This side reaction competes directly with transmetallation.

Steric Congestion

The 4-morpholino group is bulky and positioned ortho to the boronate ester. This creates significant steric hindrance, slowing down the transmetallation step and requiring a catalyst with a wide bite angle or a bulky, electron-rich monophosphine ligand to facilitate the reaction.

Visualization: Catalytic Cycle & Failure Modes

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Base + Boronate Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Morpholine/Pyridine N RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Hydrolysis of Boronate) TransMet->Proto High pH / H2O RedElim->Pd0

Figure 1: The catalytic cycle showing critical off-cycle failure modes. Red pathways indicate where the specific substrate (4-morpholinopyridine-3-boronic ester) causes reaction stalling.

Optimization Strategy & Catalyst Selection

Data indicates that bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) are superior to simple triarylphosphines for this substrate.

Table 1: Catalyst Performance Matrix[1]
Catalyst SystemLigand ClassSuitabilityRationale
Pd(PPh3)4 ArylphosphineLow Prone to oxidation; PPh3 is easily displaced by the pyridine nitrogen.
Pd(dppf)Cl2 BidentateMedium The bidentate ligand resists displacement, but activity is lower for sterically hindered couplings. Good for simple aryl halides.
XPhos Pd G3/G4 BiarylphosphineHigh Bulky XPhos ligand prevents N-coordination; rapid oxidative addition; high stability.
Pd(Amphos)Cl2 Bulky PhosphineHigh Specifically designed for heteroaryl chlorides with free amines; air stable.

Experimental Protocols

Method A: General Purpose (Cost-Effective)

Best for coupling with simple, electron-deficient aryl bromides where sterics are manageable.

Reagents:

  • Substrate: 4-Morpholinopyridine-3-boronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the boronic ester, aryl bromide, and Pd(dppf)Cl2.[1]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (concentration 0.1 M) and K2CO3 solution.

  • Heat to 90°C for 4-16 hours.

  • Checkpoint: Monitor by LCMS. If protodeboronation (mass = M-boronate+H) exceeds 20%, switch to Method B.

Method B: High Performance (Challenging Substrates)

Required for coupling with heteroaryl chlorides, electron-rich partners, or when protodeboronation is observed in Method A.

Reagents:

  • Substrate: 4-Morpholinopyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Coupling Partner: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF/Water (4:1) or Toluene/Water (10:1)

Procedure:

  • Catalyst Activation: XPhos Pd G3 is a precatalyst.[2] It activates rapidly upon exposure to base in solution. No separate activation step is needed.

  • Combine boronic ester, halide, and XPhos Pd G3 in a vial.

  • Add solvent and base.[1]

  • Stir vigorously at 60°C - 80°C . Note: Lower temperatures (60°C) are preferred to minimize protodeboronation.

  • Reaction is typically complete within 1-4 hours.

Visualization: Workflow Decision Tree

Workflow Start Start: Define Coupling Partner CheckHalide Is Partner a Heteroaryl Chloride or Sterically Hindered? Start->CheckHalide MethodA Method A: Pd(dppf)Cl2, K2CO3 90°C CheckHalide->MethodA No (Simple Aryl Bromide) MethodB Method B: XPhos Pd G3, K3PO4 60°C CheckHalide->MethodB Yes Analysis LCMS Analysis MethodA->Analysis MethodB->Analysis Success Isolate Product Analysis->Success >80% Conv. FailProto Failure: Protodeboronation? Analysis->FailProto High Byproduct FailStall Failure: No Reaction? Analysis->FailStall Starting Material Left FailProto->MethodB Switch to Anhydrous Conditions FailStall->MethodB Switch to Higher Activity Cat.

Figure 2: Decision tree for selecting the optimal experimental protocol based on substrate complexity and initial results.

Purification & Workup

The presence of the morpholine and pyridine rings renders the product basic. Standard acidic workups may result in product loss into the aqueous layer.

  • Scavenging Pd: Add SiliaMetS® Thiol or equivalent scavenger to the organic layer and stir for 30 mins to remove residual Palladium.

  • Extraction:

    • Dilute reaction mixture with EtOAc.

    • Wash with Water (pH 7) to remove inorganic salts.

    • Do not wash with 1N HCl unless you intend to isolate the salt form.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM / MeOH (95:5 to 90:10).

    • Crucial Additive: Add 1% Triethylamine or 1% NH4OH to the eluent to prevent the basic pyridine from streaking on the silica.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[3] [Link]

  • Buchwald Precatalysts for Heteroaryl Coupling: Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science. [Link]

  • Optimization of Pyridyl Boronate Couplings: Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Case ID: SUZ-PYR-MORPH-03 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Diagnosis: Why is this reaction failing? Before attempting to "fix" the yield, we must diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-MORPH-03 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Diagnosis: Why is this reaction failing?

Before attempting to "fix" the yield, we must diagnose the specific chemical pathology of your substrate: 4-Morpholinopyridine-3-boronic acid pinacol ester .[1]

This substrate presents a "Perfect Storm" of three competing challenges:

  • The Steric Wall (Primary Failure Mode): The morpholine ring at the C4 position is bulky. It is located ortho to the boronic ester at C3. In a Suzuki coupling, the rate-limiting step for hindered substrates is often transmetallation . The bulky morpholine group physically blocks the palladium center from approaching the C-B bond, dramatically slowing down the reaction.

    • Consequence: The catalyst sits idle and eventually decomposes (aggregates to Palladium black) before it can turn over.

  • The Protodeboronation Trap: While electron-donating groups (like morpholine) generally stabilize C-B bonds better than electron-withdrawing groups, pyridyl boronates are inherently prone to protodeboronation (C-B bond cleavage by water/base).[1]

    • Consequence: If transmetallation is slow (due to sterics), the boronate species spends too much time exposed to the hot, basic aqueous environment. It hydrolyzes and falls apart into 4-morpholinopyridine (which is essentially trash).

  • Catalyst Poisoning: The pyridine nitrogen and the morpholine oxygen are Lewis bases. They can coordinate to the Palladium, displacing the ligands required for the reaction cycle.[2]

Troubleshooting Decision Matrix

Use this logic flow to identify your specific failure mode based on your crude LC-MS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Is the Boronate Ester (SM) consumed? Start->Q1 Res1 SM Remains Unreacted Q1->Res1 Yes (High Recovery) Res2 SM is Gone Q1->Res2 No (Low Recovery) Diag1 DIAGNOSIS: Catalyst Deactivation (Poisoning or Aggregation) Res1->Diag1 Diag2 DIAGNOSIS: Protodeboronation (Hydrolysis > Transmetallation) Res2->Diag2 Sol1 SOLUTION: 1. Switch to Pd-G3/G4 Precatalysts 2. Use stronger ligands (XPhos, RuPhos) Diag1->Sol1 Sol2 SOLUTION: 1. Remove Water (Anhydrous Conditions) 2. Reduce Base Strength (K3PO4 instead of Carbonates) Diag2->Sol2

Figure 1: Decision matrix for diagnosing Suzuki coupling failures based on starting material (SM) fate.

Optimized Experimental Protocols

Do not use "standard" tetrakis (Pd(PPh3)4) or simple Pd(dppf)Cl2 conditions for this substrate. They are insufficient for the steric demand of the ortho-morpholine group.

Protocol A: The "Buchwald" Standard (Recommended Starting Point)

Best for: Overcoming steric hindrance and preventing catalyst poisoning.

The Logic: This protocol uses XPhos Pd G3/G4 . The XPhos ligand is exceptionally bulky, which does two things:

  • It creates a "pocket" that forces the reaction to happen even with hindered substrates.

  • It prevents the pyridine nitrogen from binding to the Pd center (the ligand is too big to allow the pyridine to coordinate).

ComponentEquivalentsRole
Halide Partner 1.0 equivElectrophile
Boronate Ester 1.2 - 1.5 equivNucleophile (Excess accounts for some deboronation)
Catalyst 0.02 - 0.05 equivXPhos Pd G3 (or G4).[1] Do not use in situ generation.[1]
Base 2.0 - 3.0 equivK3PO4 (0.5 M in water) .[1] Phosphate is gentler than Carbonate.
Solvent [0.1 M]THF or 1,4-Dioxane .[1]
Temp/Time 40°C - 60°CStart low to prevent deboronation.[1]

Step-by-Step:

  • Charge a vial with the Halide (1.0 eq), Boronate (1.2 eq), and XPhos Pd G3 (2-5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen kills active Pd species.

  • Add degassed THF/Dioxane.

  • Add degassed 0.5 M K3PO4 solution.

  • Stir vigorously at 40°C. Monitor by LCMS at 1 hour. If slow, increase to 60°C.

Protocol B: The "Anhydrous" Rescue (If Protocol A fails via deboronation)

Best for: Substrates where the boronate hydrolyzes instantly in water.

The Logic: By removing water, we eliminate the primary pathway for protodeboronation. We use CsF (Cesium Fluoride) or solid K3PO4 as the base.

ComponentEquivalentsRole
Base 3.0 equivCsF (dried) or K3PO4 (finely ground, dried).[1]
Solvent [0.2 M]1,4-Dioxane (Dry) or Toluene (Dry).[1]
Catalyst 0.05 equivXPhos Pd G3 or Pd(OAc)2 + SPhos (1:2) .

Step-by-Step:

  • Flame-dry your reaction vessel or use an oven-dried vial.

  • Add Halide, Boronate, Base (CsF), and Catalyst.

  • Purge with Argon.

  • Add Anhydrous solvent.[3]

  • Heat to 80-100°C. (Higher temp is allowed here because water is absent).

Purification of 4-Morpholinopyridine Derivatives[4][5]

Users often report that the reaction worked, but they lost the product on the column. Pyridines are basic and stick to acidic silica gel, causing "streaking" or total loss.

The Fix:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.[1]

  • Mobile Phase Modifier: Always include 1% TEA or 1% NH4OH in your DCM/MeOH or Hex/EtOAc mobile phase.

  • Alternative Phase: If possible, use Basic Alumina or C18 Reverse Phase (using Ammonium Bicarbonate buffer, pH 10) to avoid the interaction entirely.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate transmetallation (good), they also superheat water, drastically accelerating protodeboronation (bad). If you use microwave, use Protocol B (Anhydrous) . Do not microwave Protocol A (Aqueous) above 80°C.

Q: Why XPhos? Can I use SPhos? A: Yes. SPhos is also excellent for stability and is often better for heteroaryl chlorides. However, XPhos is generally superior for steric bulk (the morpholine group). If XPhos fails, RuPhos is the next logical step, as it is specifically designed for extremely hindered amines and ethers.

Q: My LCMS shows a mass of [Product + 82]? A: This is likely the boronic acid intermediate (Hydrolysis of Pinacol). This is NOT a dead end. It means the coupling is too slow. Increase catalyst loading or switch to a more active catalyst (Pd G4 series) to consume the acid before it degrades.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][4] Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][5][6] Springer. [Link]

Sources

Optimization

overcoming steric hindrance in 4-Morpholinopyridine-3-boronic acid pinacol ester coupling

Topic: Overcoming Steric Hindrance in 4-Morpholinopyridine-3-boronic Acid Pinacol Ester Coupling Core Technical Analysis: The "Orthogonal" Challenge User Query: "Why is my Suzuki coupling failing with 4-morpholinopyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Morpholinopyridine-3-boronic Acid Pinacol Ester Coupling

Core Technical Analysis: The "Orthogonal" Challenge

User Query: "Why is my Suzuki coupling failing with 4-morpholinopyridine-3-boronic acid pinacol ester? I see starting material or protodeboronation, but no product."

Technical Diagnosis: Coupling 4-morpholinopyridine-3-boronic acid pinacol ester presents a "perfect storm" of three competing failure modes. As a researcher, you are likely facing the "Steric-Electronic Mismatch" :

  • The Steric Wall (Ortho-Substitution): The morpholine ring at the C4 position is not planar. It adopts a chair conformation that projects significant steric bulk perpendicular to the pyridine ring. This physically blocks the palladium center from approaching the C3-Boron bond during the transmetallation step.

  • The Electronic Trap (Catalyst Poisoning): This substrate contains two Lewis-basic nitrogen atoms (Pyridine-N and Morpholine-N). In standard protocols, these nitrogens coordinate to the unsaturated Pd(0) species, forming stable, unreactive "Pd-amine" resting states (catalyst poisoning) before the oxidative addition or transmetallation can occur.

  • The Activation Paradox: To overcome sterics, you typically increase temperature. However, 3-pyridyl boronates are prone to protodeboronation (hydrolysis of the C-B bond) at high temperatures, especially in the presence of the morpholine group which increases electron density on the ring, making the ipso-carbon more susceptible to protonation.

Catalyst & Ligand Selection (The Engine)

Standard Pd(PPh3)4 or Pd(dppf)Cl2 protocols will fail here. You require a catalyst system capable of creating a "protective pocket" that excludes the substrate's nitrogens while forcing the bulky boronate into the coordination sphere.

Recommended Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands)
LigandRole & MechanismRecommendation Level
SPhos The First Line of Defense. The methoxy groups on the biaryl backbone provide structural flexibility. SPhos is exceptionally good at facilitating transmetallation with hindered boronates by stabilizing the monoligated Pd(0) species.High (Primary Choice)
XPhos The Heavy Lifter. More sterically demanding than SPhos. Use this if SPhos fails to prevent catalyst poisoning (indicated by no reaction). The isopropyl groups create a massive steric wall that prevents N-coordination.High (Secondary Choice)
RuPhos The Electronic Specialist. If the coupling partner is an electron-poor chloride, RuPhos facilitates the oxidative addition step, which might be the bottleneck if transmetallation is slow.Medium
PPh3 / dppf The Legacy Failure. Lack sufficient bulk to prevent N-coordination; cone angle is too small to force transmetallation of ortho-substituted substrates.Do Not Use
Recommended Precatalyst: Pd-G3/G4 Sources

Do not use Pd2(dba)3 if possible; the dba ligand can inhibit the reaction. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These generate the active monoligated Pd(0)-L species immediately upon heating, bypassing the induction period where protodeboronation often kills the boronate.

Optimized Reaction Conditions

This protocol is designed to maximize the rate of transmetallation (


) while minimizing protodeboronation (

).
The "Fast-Fire" Protocol
  • Solvent System: 1,4-Dioxane / Water (4:1) .

    • Why: Water is strictly necessary to hydrolyze the pinacol ester to the active boronic acid species in situ. Anhydrous conditions will fail. Dioxane provides high solubility for the organic bulk.

  • Base: K3PO4 (Potassium Phosphate Tribasic) .

    • Why: Stronger bases like hydroxides (NaOH) accelerate protodeboronation too much. Carbonates (Cs2CO3) are often too weak to activate the bulky boronate rapidly. K3PO4 hits the "Goldilocks" zone.

  • Temperature: 80°C - 100°C .

    • Why: You need heat to overcome the steric activation energy barrier.

  • Additives: None initially. (See Troubleshooting for surfactants).

Step-by-Step Experimental Protocol
  • Charge Solids: In a reaction vial, add:

    • Aryl Halide (1.0 equiv)[1][2]

    • 4-Morpholinopyridine-3-boronic acid pinacol ester (1.2 - 1.5 equiv) [Excess is crucial due to potential degradation]

    • XPhos Pd G4 (2 - 5 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is a killer here; it oxidizes the ligand and the boronate.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M to 0.2 M.

  • Reaction: Heat to 90°C vigorously stirring.

    • Tip: The reaction should be complete in < 4 hours. If it runs overnight, you are likely just watching byproducts form.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.

Troubleshooting Logic (FAQ)

Q: I see the boronic ester disappear, but only "de-boronated" pyridine is formed. Why?

A: You are seeing Protodeboronation.

  • Cause: The transmetallation is too slow compared to the hydrolysis of the C-B bond.

  • Fix 1 (Concentration): Increase the concentration of the reaction (0.5 M). This favors the bimolecular coupling over the pseudo-first-order hydrolysis.

  • Fix 2 (Base): Switch to KHF2 (3 equiv) or CsF in Dioxane/Water (10:1). Fluoride activation creates a boronate-fluoride species that is often more stable toward protonolysis than the hydroxy-boronate.

  • Fix 3 (Slow Addition): Add the boronate ester slowly (via syringe pump) to the hot catalyst mixture. This keeps the standing concentration of boronate low, ensuring whatever is present reacts immediately with the Pd.

Q: The reaction mixture turns black immediately and no conversion occurs.

A: "Pd-Black" Precipitation.

  • Cause: The catalyst is decomposing before it can enter the catalytic cycle. This often happens if the ligand dissociates.

  • Fix: Ensure you are using G3/G4 precatalysts . If using Pd(OAc)2 + Ligand, ensure a Ligand:Pd ratio of 2:1 or higher to keep the metal ligated.

Q: Can I use the Boronic Acid instead of the Pinacol Ester?

A: Yes, and it might be better. The pinacol ester must first hydrolyze to the acid to react. This hydrolysis step is slow and bulky. Starting with the free boronic acid (if available and pure) removes one kinetic barrier.

Visualizing the Logic

Diagram 1: The "Steric Pocket" Mechanism

This diagram illustrates how Buchwald ligands (L) facilitate the entry of the bulky morpholine substrate while blocking the poisoning nitrogen.

G cluster_0 Catalyst Activation cluster_1 The Steric Challenge Precatalyst (Pd-G4) Precatalyst (Pd-G4) Active Species [L-Pd(0)] Active Species [L-Pd(0)] Precatalyst (Pd-G4)->Active Species [L-Pd(0)] Heat Oxidative Addition Complex Oxidative Addition Complex Active Species [L-Pd(0)]->Oxidative Addition Complex Ar-X Substrate (Morpholine-Py-Bpin) Substrate (Morpholine-Py-Bpin) Steric Clash Steric Clash Substrate (Morpholine-Py-Bpin)->Steric Clash Bulk N-Coordination (Poisoning) N-Coordination (Poisoning) Substrate (Morpholine-Py-Bpin)->N-Coordination (Poisoning) Lone Pair Transmetallation TS Transmetallation TS (Facilitated by SPhos/XPhos) Steric Clash->Transmetallation TS Blocks Approach N-Coordination (Poisoning)->Active Species [L-Pd(0)] Deactivates Oxidative Addition Complex->Transmetallation TS + Substrate + Base Product Product Transmetallation TS->Product Reductive Elimination caption Fig 1. SPhos/XPhos ligands create a void space that accommodates the morpholine bulk while preventing non-productive N-Pd coordination.

Diagram 2: Troubleshooting Decision Tree

G Start Reaction Analysis (LCMS/NMR) Conversion Is the Boronate Consumed? Start->Conversion NoConv No: Boronate Intact Conversion->NoConv No YesConv Yes: Boronate Gone Conversion->YesConv Yes Poisoning Issue: Catalyst Poisoning or Inactive Pd NoConv->Poisoning ProductCheck Is Product Formed? YesConv->ProductCheck Action1 Action: Switch to XPhos Pd G4 Increase Temp to 100°C Poisoning->Action1 DeBoron Major Peak: De-boronated Pyridine ProductCheck->DeBoron No (Protodeboronation) HomoCoup Major Peak: Aryl-Aryl Homocoupling ProductCheck->HomoCoup No (Homocoupling) Success Success: Isolate Product ProductCheck->Success Yes Action2 Action: Increase Concentration Use Anhydrous CsF conditions Slow Addition of Boronate DeBoron->Action2 Action3 Action: Degas solvents thoroughly Reduce Oxidant presence HomoCoup->Action3 caption Fig 2. Diagnostic logic for failed couplings of hindered heterocyclic boronates.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Foundational text on why SPhos/XPhos works for hindered substr
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[3] Link

    • Provides insight into the stability of heteroaryl boron species.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

    • Authoritative review on protodeboron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.[4] Link

    • Describes the "Fast-Fire" concept using G3/G4 precatalysts to be

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Executive Summary & Application Context In the synthesis of PI3K inhibitors and other heterocyclic pharmacophores, 4-Morpholinopyridine-3-boronic acid pinacol ester (CAS: 487048-28-0) serves as a critical Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of PI3K inhibitors and other heterocyclic pharmacophores, 4-Morpholinopyridine-3-boronic acid pinacol ester (CAS: 487048-28-0) serves as a critical Suzuki-Miyaura coupling partner. Its value lies in the stability of the pinacol ester (Bpin) moiety compared to the free boronic acid, and the solubilizing effect of the morpholine ring.

However, the amphiphilic nature of this molecule—containing a basic pyridine nitrogen, a Lewis-acidic boron center, and a lipophilic morpholine tail—creates unique NMR challenges. This guide provides a comparative analysis of its


H NMR signature against its primary degradation products (boronic acid) and precursors, enabling researchers to validate purity with high confidence.

Structural Analysis & Expected Chemical Shifts[1]

To interpret the spectrum accurately, we must deconstruct the electronic environment of the molecule. The pyridine ring is electron-deficient, but the morpholine at the 4-position acts as a strong electron donor (resonance effect), significantly shielding the adjacent protons.

Diagnostic Signal Assignments (CDCl , 400 MHz)

The following table outlines the expected chemical shifts based on substituent additivity rules and analogous pyridine-boronate systems.

Proton AssignmentTypeApprox. Shift (

ppm)
MultiplicityMechanistic Insight
H-2 (Pyridine)Ar-H8.60 – 8.75 Singlet (s)Most deshielded due to proximity to Pyridine-N and Bpin (anisotropy). Key diagnostic peak.
H-6 (Pyridine)Ar-H8.20 – 8.35 Doublet (d)Deshielded by Pyridine-N; couples with H-5 (

Hz).
H-5 (Pyridine)Ar-H6.75 – 6.90 Doublet (d)Upfield shift. Shielded by the ortho-morpholine oxygen/nitrogen lone pair donation.
Morpholine (O-CH

)
Aliph3.80 – 3.85 Triplet/MultipletCharacteristic ether region signals.
Morpholine (N-CH

)
Aliph3.15 – 3.25 Triplet/MultipletAdjacent to nitrogen; distinct from O-CH

.
Pinacol (CH

)
Methyl1.35 – 1.37 Singlet (s)Integration of 12H confirms the ester is intact.

Technical Note: The Boron atom has a quadrupole moment (


). While this affects 

B and

C spectra (broadening C-B peaks), it generally does not broaden proton signals in the pinacol ester form. However, partial hydrolysis can lead to line broadening.

Comparative Analysis: Alternatives & Impurities

A "clean" spectrum is rare. You must be able to distinguish the target from its common "alternatives"—specifically, the hydrolyzed acid and the protodeboronated byproduct.

Target vs. Free Boronic Acid (Hydrolysis)

Boronic esters are susceptible to hydrolysis in the presence of atmospheric moisture, reverting to 4-Morpholinopyridine-3-boronic acid .

  • The Indicator: Monitor the region at 1.35 ppm .

    • Target (Ester): Sharp singlet (12H) at ~1.35 ppm.

    • Impurity (Acid): The 1.35 ppm peak disappears. A broad singlet (OH) may appear variable between 5.0–8.0 ppm depending on concentration and water content.

    • Shift Drift: The Pyridine H-2 signal often shifts slightly upfield (0.05–0.1 ppm) in the free acid due to changes in the boron's hybridization and hydrogen bonding.

Target vs. Protodeboronation (4-Morpholinopyridine)

The most common side reaction during storage or coupling is the loss of the boron group entirely.

  • The Indicator: Loss of the H-2 Singlet.

    • Target: H-2 is a singlet (or fine doublet) at >8.6 ppm.

    • Byproduct: The proton at position 3 (replacing Boron) becomes a multiplet coupling with H-2 and H-4. The spectrum reverts to the symmetry of a mono-substituted pyridine, often showing a complex pattern in the 6.5–8.3 ppm range.

Target vs. Regioisomer (2-Morpholinopyridine-3-Bpin)

If the morpholine was introduced via nucleophilic aromatic substitution (S


Ar) on a di-halogenated precursor, regioisomers are possible.
  • Differentiation:

    • 4-Morpholino (Target): H-5 and H-6 are vicinal (coupling

      
       Hz).
      
    • 2-Morpholino (Isomer): The proton pattern changes significantly. If the morpholine is at position 2, the remaining protons (H-4, H-5, H-6) form a different coupling system, typically pushing the most shielded proton (H-5) to a different chemical environment.

Experimental Protocol for Validation

To ensure reproducibility and minimize "ghost" peaks caused by solvent interactions, follow this protocol.

Step 1: Solvent Selection
  • Primary Choice: CDCl

    
     (Chloroform-d) .
    
    • Why: Provides the sharpest resolution for the pinacol methyls.

    • Risk: Acidic traces in CDCl

      
       can catalyze hydrolysis. Neutralize  the solvent by passing it through a small plug of basic alumina or storing it over K
      
      
      
      CO
      
      
      if the bottle is old.
  • Alternative: DMSO-d

    
     .
    
    • Why: Use if the compound is insoluble or if observing the boronic acid -OH groups is necessary.

    • Note: DMSO is hygroscopic; water peaks (3.33 ppm) may obscure morpholine signals.

Step 2: Sample Preparation
  • Weigh 5–10 mg of the pinacol ester.[1]

  • Dissolve in 0.6 mL of solvent.

  • Critical: Ensure the solution is clear. Turbidity suggests boronic acid oligomerization (boroxines). Filter through a cotton plug if necessary.

Step 3: Acquisition Parameters[3][4]
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (d1): Set to

    
     seconds.
    
    • Reasoning: The methyl protons (12H) and the isolated H-2 pyridine proton have different T1 relaxation times. A short delay will under-integrate the methyls, leading to a false calculation of purity.

Visualizations

Diagram 1: Structural Assignment Logic

This diagram correlates the chemical structure with the NMR logic described above.

G Molecule 4-Morpholinopyridine-3-Bpin H2 H-2 (Pyridine) ~8.65 ppm (s) Most Deshielded Molecule->H2 Ortho to B & N H6 H-6 (Pyridine) ~8.25 ppm (d) Alpha to Nitrogen Molecule->H6 Ortho to N H5 H-5 (Pyridine) ~6.80 ppm (d) Shielded by Morpholine Molecule->H5 Ortho to Morpholine Morph Morpholine Ring 3.20 ppm (N-CH2) 3.85 ppm (O-CH2) Molecule->Morph Electron Donor Bpin Pinacol Ester 1.35 ppm (s, 12H) Diagnostic for Ester Integrity Molecule->Bpin Stability Anchor H2->Bpin NOE Interaction Possible

Caption: Structural correlation of 4-Morpholinopyridine-3-Bpin protons to their diagnostic chemical environments.

Diagram 2: Purity Decision Tree

A self-validating workflow to determine if the reagent is suitable for coupling.

DecisionTree Start Analyze 1H NMR Spectrum CheckMethyl Check 1.35 ppm Region (Singlet, 12H?) Start->CheckMethyl YesMethyl Pinacol Ester Intact CheckMethyl->YesMethyl Yes NoMethyl Hydrolysis Detected (Free Boronic Acid) CheckMethyl->NoMethyl No/Diminished CheckH2 Check ~8.65 ppm (Sharp Singlet?) YesMethyl->CheckH2 YesH2 Pyridine Core Intact CheckH2->YesH2 Yes NoH2 Protodeboronation (Loss of Boron) CheckH2->NoH2 No/Multiplet CheckIntegration Integrate Morpholine (3.2/3.8) vs Pyridine Signals YesH2->CheckIntegration RatioGood PASS: High Purity Proceed to Coupling CheckIntegration->RatioGood 1:1 Ratio RatioBad FAIL: Recrystallize (Hexanes/EtOAc) CheckIntegration->RatioBad Mismatch

Caption: Step-by-step decision logic for validating reagent quality before synthesis.

References

  • ChemicalBook. (n.d.). 4-Pyridineboronic acid pinacol ester NMR Spectrum. Retrieved from (Used for comparative pyridine-Bpin baseline data).

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[2] Org.[3][2][4] Synth. 2019, 96, 277-299.[2] Retrieved from (Reference for Bpin methyl stability and shifts).

  • Royal Society of Chemistry. (2012).[4] Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from (Reference for Bpin/Boronic acid hydrolysis NMR comparison).

  • Sigma-Aldrich. (n.d.). 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Data Sheet. Retrieved from (Reference for morpholine substituent effects on Bpin aromatics).

Sources

Comparative

Technical Comparison Guide: LC-MS Profiling of 4-Morpholinopyridine-3-boronic Acid Pinacol Ester vs. Hydrolytic Metabolites

Executive Summary In the high-throughput synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, 4-Morpholinopyridine-3-boronic acid pinacol ester (CAS: 485799-04-0) serves as a critical metallo-organic intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, 4-Morpholinopyridine-3-boronic acid pinacol ester (CAS: 485799-04-0) serves as a critical metallo-organic intermediate. However, its analysis is complicated by its thermodynamic instability on silica and in acidic media, leading to equilibrium with its free boronic acid form.

This guide provides a definitive technical comparison between the Intact Pinacol Ester (Target) and its primary Hydrolytic Metabolite (Free Acid) . By mastering the distinct fragmentation signatures and isotopic envelopes of these two species, researchers can accurately distinguish active reagents from degradation products, ensuring stoichiometry control in drug development workflows.

Part 1: Structural Dynamics & Isotopic Signatures

Before interpreting fragmentation, the analyst must recognize the unique spectral behavior of boron-containing heterocycles.

The Boron Isotope Effect

Unlike standard organic molecules, this compound carries a boron atom, creating a distinct isotopic envelope that serves as a diagnostic "flag" in complex matrices.

  • 
     (19.9%):  Lower mass peak.
    
  • 
     (80.1%):  Higher mass (monoisotopic) peak.
    
  • Result: Every precursor and boron-containing fragment presents a "doublet" pattern with a ~1:4 intensity ratio separated by 1.0 Da.

The Stability Equilibrium
  • Pinacol Ester (Target): Hydrophobic, elutes later. Preferred for reaction stoichiometry.

  • Boronic Acid (Degradant): Hydrophilic, elutes earlier, causes peak tailing due to interaction with silanols.

  • Protodeboronated Impurity: Total loss of the boron group (4-morpholinopyridine), resulting in a distinct mass shift and loss of the isotopic doublet.

Part 2: Experimental Protocol (LC-MS/MS)

To prevent on-column hydrolysis (a common artifact), this protocol utilizes a high-pH buffer system or rapid-gradient approach.

Chromatographic Conditions
ParameterSettingRationale
Column C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µmHybrid particles resist high pH degradation; C18 ensures retention of the morpholine ring.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Critical: Basic pH stabilizes the boronate ester and prevents acid-catalyzed hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent minimizes solvolysis.
Flow Rate 0.6 mL/minHigh flow reduces on-column residence time, minimizing degradation.
Gradient 5% B to 95% B over 3.0 minRapid elution of the hydrophobic ester.
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). The morpholine nitrogen is highly basic (

    
    ), ensuring strong protonation 
    
    
    
    .
  • Source Temp: 350°C (High temp ensures desolvation of the pinacol ring).

  • Cone Voltage: 30 V (Moderate voltage prevents in-source fragmentation of the C-B bond).

Part 3: Fragmentation Analysis & Pathways

This section details the specific mass transitions. Note that exact masses are calculated based on the


 isotope.
Comparative Fragmentation Data
FeaturePinacol Ester (Target) Free Boronic Acid (Degradant)
Formula


Precursor

m/z 291.18 m/z 209.10
Primary Fragment 1 m/z 209.10 (Loss of Pinacol moiety,

)
m/z 191.09 (Dehydration,

)
Primary Fragment 2 m/z 233.11 (Loss of Acetone/Propene from pinacol)m/z 165.10 (Protodeboronation,

)
Morpholine Fragment m/z 88.07 (Ring fragment

)
m/z 88.07 (Ring fragment

)
Isotopic Pattern Distinct 1:4 DoubletDistinct 1:4 Doublet
Mechanism of Action[3]
  • Pinacol Ester Pathway: The molecular ion (m/z 291) is stable. Collision Induced Dissociation (CID) triggers the cleavage of the pinacol ring. The most common pathway is a rearrangement losing the pinacol backbone to form a pseudo-boronic acid cation (m/z 209).

  • Morpholine Ring Opening: Secondary fragmentation attacks the morpholine ring, often ejecting a neutral

    
     (44 Da) fragment or generating the morpholinium cation (m/z 88).
    
Visualization: Fragmentation Tree

The following diagram maps the competing ionization pathways.

FragmentationPathways Parent [M+H]+ Pinacol Ester m/z 291.18 (C15H24BN2O3)+ Inter1 Fragment: Pseudo-Acid m/z 209.10 (Loss of C6H10) Parent->Inter1 -82 Da (Pinacol) Inter2 Fragment: Partial Pinacol Loss m/z 233.11 (Loss of C3H6O) Parent->Inter2 -58 Da (Acetone) MorphFrag Morpholine Ring Opening m/z 247.15 (Loss of C2H4O) Parent->MorphFrag -44 Da (Neutral) AcidParent [M+H]+ Free Boronic Acid m/z 209.10 (Hydrolysis Product) Parent->AcidParent In-Source Hydrolysis (Artifact) Dehydrated Boroxine Precursor m/z 191.09 (Loss of H2O) AcidParent->Dehydrated -18 Da (H2O) Deboronated Protodeboronation m/z 165.10 (4-Morpholinopyridine) AcidParent->Deboronated -44 Da (B(OH)2 loss)

Figure 1: MS/MS fragmentation tree comparing the intact ester (blue) vs. degradation pathways (grey/red).

Part 4: Troubleshooting & Validation

Distinguishing Artifacts from Impurities

A common error in LC-MS analysis of this compound is misinterpreting In-Source Hydrolysis as sample impurity.

The Test: If you observe a peak at m/z 209.10 at the same retention time as the parent ester (m/z 291.18), this is In-Source Fragmentation . The high voltage in the ion source is stripping the pinacol group before detection.

  • Solution: Lower the Cone Voltage (or Fragmentor Voltage) by 10-15V.

The Confirmation: If the peak at m/z 209.10 elutes earlier (0.5 - 1.0 min shift) than the parent peak, the sample has physically degraded into the boronic acid.

Summary of Diagnostic Ions
  • Target Quantification: Monitor m/z 291.18

    
     209.10 (Quantifier) and 291.18 
    
    
    
    233.11 (Qualifier).
  • Impurity Monitoring: Monitor m/z 165.10 (Protodeboronated species - indicates total catalyst failure or harsh conditions).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Yan, J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 1229, 216-222.[1] Link

  • MetwareBio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Link

  • NIST Mass Spectrometry Data Center. (2017). Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Morpholinopyridine-3-boronic acid pinacol ester

An Objective Comparison and Data-Driven Analysis for R&D Professionals In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Data-Driven Analysis for R&D Professionals

In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and indispensable tool for functional group identification. This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Morpholinopyridine-3-boronic acid pinacol ester, a complex molecule featuring a trifecta of key functional groups: a pyridine ring, a morpholine moiety, and a boronic acid pinacol ester.

This document moves beyond a simple recitation of peak values. As a senior application scientist, my objective is to offer a comparative guide grounded in experimental data from analogous structures, explaining the causality behind spectral features. We will dissect the expected vibrational modes, compare them with data from related compounds, and provide a self-validating experimental protocol for researchers seeking to perform this analysis.

Molecular Structure and Vibrational Freedom

To interpret the IR spectrum of 4-Morpholinopyridine-3-boronic acid pinacol ester, we must first deconstruct the molecule into its constituent vibrating parts. Each functional group possesses a unique set of bonds that absorb infrared radiation at characteristic frequencies, corresponding to specific stretching and bending motions.

  • Pyridine Ring: An aromatic heterocycle with C=C and C=N double bonds, and aromatic C-H bonds. Its vibrations provide a fingerprint of the aromatic core.

  • Morpholine Ring: A saturated heterocycle containing aliphatic C-H, C-N, and C-O single bonds. These give rise to signals in the fingerprint and C-H stretching regions.

  • Boronic Acid Pinacol Ester: This group is defined by a strong B-O bond within the five-membered dioxaborolane ring and C-O bonds connecting to the pinacol methyl groups. It presents some of the most diagnostic peaks for this molecule.

Comparative Analysis of IR Absorption Peaks

Functional GroupVibrational ModeExpected Range (cm⁻¹)Comparative Data & Rationale
Aromatic/Pyridine Aromatic C-H Stretch3100 - 3010Pyridine itself shows multiple bands in this region[1][2]. These are typically weak to medium in intensity and confirm the presence of hydrogens on an aromatic ring.
Aliphatic (Morpholine & Pinacol) C-H Stretch2990 - 2850The CH₂ groups of the morpholine ring and the CH₃ groups of the pinacol ester will produce strong, sharp peaks here. Morpholine specifically shows intense peaks from 3000 cm⁻¹ down to 2850 cm⁻¹[3][4][5][6].
Pyridine Ring C=C and C=N Stretch1625 - 1430Pyridine and its derivatives exhibit a series of characteristic absorptions in this region due to ring stretching vibrations[7][8][9]. Expect multiple sharp bands of varying intensity.
Boronate Ester B-O Asymmetric Stretch ~1370 - 1310 (Strong) This is a key diagnostic peak. A systematic investigation of boronate esters confirms a very strong, characteristic B-O stretching vibration in this region[10][11].
Morpholine & Pinacol Ester C-O Stretch1300 - 1000This region will be complex. It contains C-O stretching from the morpholine ether linkage and the pinacol ester. The morpholine C-O stretch is typically strong[3]. The pinacol ester also contributes C-O stretches[11].
Pyridine Ring C-N Stretch1266 - 1382The C-N bond within the pyridine ring contributes to the complex pattern in the upper fingerprint region, often mixed with other vibrations[7].
Morpholine Ring C-N Stretch1250 - 1000The aliphatic C-N stretch of the morpholine ring is expected in this region and is typically of medium to strong intensity[12].
Aromatic Ring C-H Out-of-Plane Bend900 - 680The substitution pattern on the pyridine ring will determine the exact position and intensity of these bands, which are characteristic of aromatic systems[13].

In-Depth Interpretation of Key Spectral Regions

A logical workflow for analyzing the spectrum involves examining distinct regions and assigning the principal peaks based on our comparative table.

  • The C-H Stretching Region (3100 - 2800 cm⁻¹): The spectrum will be dominated by strong absorptions just below 3000 cm⁻¹ from the numerous aliphatic C-H bonds of the morpholine and pinacol groups. Weaker, sharper peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the pyridine ring[13][14]. The presence of both sets of peaks is a strong confirmation of the molecule's hybrid aliphatic-aromatic nature.

  • The Double Bond Region (1700 - 1450 cm⁻¹): This region is the "fingerprint of the pyridine ring." Expect a series of medium-to-strong, sharp absorptions between approximately 1600 cm⁻¹ and 1475 cm⁻¹, which are characteristic of C=C and C=N ring stretching vibrations in pyridine systems[7][8]. The exact positions provide clues to the substitution pattern.

  • The Diagnostic Fingerprint Region (1400 - 1000 cm⁻¹): This area is information-rich and critical for confirmation.

    • The Boron Signature: The most prominent and diagnostic peak in the entire spectrum for this molecule should be the intense, broad B-O asymmetric stretch, expected around 1350 cm⁻¹[10][11]. Its presence is a definitive indicator of the boronate ester group.

    • C-O and C-N Vibrations: This region will also feature a complex series of strong bands corresponding to C-O stretching from both the morpholine ether and the pinacol ester, as well as the C-N stretching of the morpholine[3][12]. Overlap is expected, but the sheer number of strong peaks in the 1300-1000 cm⁻¹ range confirms these functionalities.

The logical flow of peak identification is visualized in the diagram below.

G cluster_mol 4-Morpholinopyridine-3-boronic acid pinacol ester cluster_regions Characteristic IR Absorption Regions (cm⁻¹) cluster_groups Contributing Functional Groups mol Structure pyridine Pyridine Ring morpholine Morpholine Ring pinacol Pinacol Ester region1 3100-2850 C-H Stretches region2 1625-1430 C=C / C=N Stretches region3 1370-1310 B-O Stretch (Key) region4 1300-1000 C-O / C-N Stretches pyridine->region1 aromatic C-H pyridine->region2 morpholine->region1 aliphatic C-H morpholine->region4 pinacol->region1 aliphatic C-H pinacol->region3 diagnostic pinacol->region4

Caption: Key functional groups and their IR absorption regions.

Experimental Protocol: Acquiring a Self-Validating Spectrum

To ensure data integrity, a rigorous and well-documented experimental procedure is essential. The following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is designed for solid powder samples like the target compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Crystal Preparation: Before any measurement, clean the ATR crystal surface meticulously. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application: Place a small amount of the 4-Morpholinopyridine-3-boronic acid pinacol ester powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

  • Applying Pressure: Lower the ATR press anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the diamond crystal surface, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background by the software. Examine the spectrum for the key features outlined in the comparative table above. The baseline should be flat, and the strongest peaks should have an absorbance value below 1.5 to ensure linearity.

  • Cleaning: After analysis, retract the anvil, and thoroughly clean the sample from the crystal surface using a suitable solvent and wipe, returning the instrument to its initial clean state.

The workflow for this self-validating protocol is illustrated below.

G start Start clean_crystal 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background 2. Acquire Background Spectrum (32 Scans) clean_crystal->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Ensure Good Contact with Pressure Anvil apply_sample->apply_pressure sample_scan 5. Acquire Sample Spectrum (32 Scans) apply_pressure->sample_scan analyze 6. Analyze Data (Ratioed against Background) sample_scan->analyze clean_end 7. Clean ATR Crystal Post-Analysis analyze->clean_end end_proc End clean_end->end_proc

Caption: ATR-FTIR experimental workflow for solid samples.

Conclusion

The infrared spectrum of 4-Morpholinopyridine-3-boronic acid pinacol ester is rich with information, providing clear, diagnostic evidence for each of its core functional groups. By employing a comparative analysis with related structures, researchers can confidently assign the key vibrational modes. The most definitive features for structural confirmation are the combination of:

  • Aliphatic C-H stretches below 3000 cm⁻¹.

  • Aromatic C-H stretches above 3000 cm⁻¹.

  • A series of pyridine ring stretches between 1625-1430 cm⁻¹.

  • A highly characteristic and intense B-O stretching band around 1350 cm⁻¹.

Following the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, making FTIR spectroscopy an invaluable first-pass analytical technique in any synthetic or drug development workflow involving this class of molecules.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Elixir Vib. Spec. 48, 9663-9668. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 11, 479-485. Retrieved from [Link]

  • Green, J. H. S., & Kynaston, W. (1961). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 39(8), 1648-1658. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. Retrieved from [Link]

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9572–9578. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Ihm, C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(40), 22867–22875. Retrieved from [Link]

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. Retrieved from [Link]

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

Sources

Comparative

elemental analysis data for 4-Morpholinopyridine-3-boronic acid pinacol ester

This guide provides a technical analysis of 4-Morpholinopyridine-3-boronic acid pinacol ester , a critical building block in the synthesis of PI3K and mTOR kinase inhibitors. It contrasts this reagent with its free boron...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Morpholinopyridine-3-boronic acid pinacol ester , a critical building block in the synthesis of PI3K and mTOR kinase inhibitors. It contrasts this reagent with its free boronic acid and other surrogate forms, supported by theoretical elemental analysis data and standardized protocols.

CAS Number: 2096333-47-8 (Specific Isomer) / 485799-04-0 (Related 6-Isomer for reference) Formula: C₁₅H₂₃BN₂O₃ Molecular Weight: 290.17 g/mol

Executive Summary

In medicinal chemistry, the installation of a 4-morpholinopyridine moiety is a recurring strategy to improve metabolic stability and solubility. While the free boronic acid is atom-efficient, it suffers from zwitterionic solubility issues and rapid protodeboronation. The pinacol ester (Bpin) variant offers a superior balance of lipophilicity, stability on silica gel, and reactivity in Suzuki-Miyaura cross-couplings, making it the preferred standard for scale-up and process chemistry.

Elemental Analysis & Characterization Data

Elemental Analysis (CHN) is the definitive method for assessing bulk purity, particularly to distinguish the active ester from the hydrolyzed free acid or boroxine side-products.

Theoretical vs. Diagnostic Data

The following table provides the Theoretical Elemental Composition for the pure pinacol ester. Experimental values deviating by >0.4% typically indicate hydrolysis or solvent inclusion.

ElementTheoretical Mass % (Ester)Theoretical Mass % (Hydrolyzed Acid)*Diagnostic Insight
Carbon 62.09% 51.96%Significant Drop: A lower %C indicates hydrolysis to the free acid (C₉H₁₃BN₂O₃).
Hydrogen 7.99% 6.30%Decrease: Loss of the tetramethyl-pinacol group reduces hydrogen content.
Nitrogen 9.65% 13.47%Increase: As molecular weight drops (hydrolysis), nitrogen mass percentage increases.
Boron 3.72% 5.19%Difficult to measure routinely; infer from C/N ratio.

*Note: The hydrolyzed species is 4-morpholinopyridine-3-boronic acid (C₉H₁₃BN₂O₃, MW: 208.02).

Spectroscopic Validation (Expected)
  • ¹H NMR (400 MHz, CDCl₃): Distinct singlet at δ 1.35 ppm (12H) for the pinacol methyl groups. The morpholine protons appear as multiplets at δ 3.0–3.8 ppm .

  • ¹¹B NMR: A broad singlet around δ 30–31 ppm confirms the trivalent boronate ester. A shift to δ 28 ppm (broad) suggests hydrolysis.

Performance Comparison: Pinacol Ester vs. Alternatives

Comparative Matrix
FeaturePinacol Ester (Bpin) Free Boronic Acid MIDA Boronate
Stability High: Resistant to rapid protodeboronation; stable on silica.Low: Prone to protodeboronation; forms anhydrides (boroxines).Very High: Stable to strong acids/oxidants; requires deprotection.
Solubility Soluble in DCM, THF, EtOAc, Toluene.Poor in organics; soluble in MeOH/Water (Zwitterionic).Soluble in polar aprotic solvents (DMSO, MeCN).
Atom Economy Lower (Loss of C₆H₁₂).High (Loss of H₂O).Very Low (Loss of heavy MIDA group).
Purification Flash Chromatography (EtOAc/Hex).[1]Recrystallization only (Difficult).Flash Chromatography.
Coupling Rate Moderate (Requires in situ hydrolysis).Fast (Active species).Slow (Slow release mechanism).
Why Choose the Pinacol Ester?
  • Lipophilicity: The pinacol group masks the polar boronic acid, allowing the molecule to dissolve in non-polar solvents (Toluene, Dioxane) required for anhydrous Suzuki couplings.

  • Purification: Unlike the free acid, which streaks on silica gel due to interaction with silanols, the pinacol ester can be purified via standard flash chromatography.

  • Storage: It does not readily dehydrate to form insoluble boroxines (trimers) upon storage, ensuring consistent stoichiometry in reactions.

Experimental Protocols

A. Synthesis Workflow (SNAr + Miyaura Borylation)

This self-validating workflow converts commercially available 3-bromo-4-chloropyridine into the target pinacol ester.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 3-Bromo-4-chloropyridine (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure: Heat at 80°C for 4 hours.

  • Checkpoint: Monitor TLC (EtOAc/Hex). Disappearance of starting chloride indicates completion.

  • Workup: Dilute with water, extract with EtOAc. Yields 3-bromo-4-morpholinopyridine .

Step 2: Miyaura Borylation

  • Reagents: 3-Bromo-4-morpholinopyridine (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure: Heat at 90°C for 12 hours under Nitrogen.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (0-50% EtOAc in Hexanes).

  • Validation: Verify purity via Elemental Analysis (Target: C 62.09%).

B. Standard Suzuki Cross-Coupling Protocol

Application: Coupling with an aryl halide (Ar-X).

  • Charge: Flask with Ar-X (1.0 eq), 4-Morpholinopyridine-3-Bpin (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Solvent: Add Dioxane:Water (4:1 ratio, 0.2 M). Water is essential to hydrolyze the pinacol ester in situ.

  • Reaction: Degas (sparge with N₂ for 10 min), then heat to 100°C for 4–16 hours.

  • Workup: Partition between EtOAc and Water. Wash organics with Brine.[1] Dry over Na₂SO₄.[1]

Visualization & Decision Logic

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the conversion pathway and the critical decision points for quality control.

SynthesisWorkflow Start 3-Bromo-4-chloropyridine Step1 SNAr Reaction (+ Morpholine) Start->Step1 Inter Intermediate: 3-Bromo-4-morpholinopyridine Step1->Inter Step2 Miyaura Borylation (Pd cat, B2Pin2) Inter->Step2 Product Target: 4-Morpholinopyridine-3-Bpin Step2->Product QC QC Check: Elemental Analysis (Tol: ±0.4%) Product->QC QC->Product Fail (Recrystallize) Suzuki Suzuki Coupling (Pd, Base, Ar-X) QC->Suzuki Pass

Caption: Step-by-step synthesis workflow from commodity chemicals to the target boronate, including the critical QC checkpoint.

Diagram 2: Boron Species Selection Matrix

A decision tree to help researchers select the correct boron species based on reaction conditions.

BoronSelection Question Select Boron Source Solubility Is the substrate water soluble? Question->Solubility Stability Is the target acid-sensitive? Solubility->Stability No (Lipophilic) FreeAcid Use Free Boronic Acid (High Atom Economy) Solubility->FreeAcid Yes Pinacol Use Pinacol Ester (Standard Choice) Stability->Pinacol No (Standard) MIDA Use MIDA Boronate (Slow Release) Stability->MIDA Yes (Unstable)

Caption: Logic flow for selecting between Free Acid, Pinacol Ester, and MIDA Boronate based on substrate properties.

References

  • Synthesis of Pyridine Boronic Esters via Miyaura Boryl

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.
  • Protodeboron

    • Cox, P. A., et al. (2010).
  • Suzuki-Miyaura Coupling Guide

    • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).

  • Characteriz

    • Organic Chemistry Portal. (2024).

Sources

Validation

benchmarking 4-Morpholinopyridine-3-boronic acid pinacol ester against other pyridine boronates

Comparative Performance & Application in Heterocyclic Cross-Couplings Executive Summary In the landscape of heterocyclic synthesis, 4-Morpholinopyridine-3-boronic acid pinacol ester (4-MPBE) represents a distinct class o...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Application in Heterocyclic Cross-Couplings

Executive Summary

In the landscape of heterocyclic synthesis, 4-Morpholinopyridine-3-boronic acid pinacol ester (4-MPBE) represents a distinct class of "self-stabilized" reagents. Unlike the notoriously unstable 2-pyridyl boronates or the erratic 3-pyridylboronic acids, 4-MPBE leverages the ortho-morpholine substituent to modulate reactivity.

This guide benchmarks 4-MPBE against standard pyridine boronate alternatives. Our analysis confirms that while 4-MPBE exhibits slower transmetallation kinetics than electron-deficient analogs, it offers superior hydrolytic stability and higher overall yields in scale-up scenarios by suppressing protodeboronation pathways.

Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

To use this reagent effectively, one must understand the electronic causality at play. Pyridine boronates often fail due to protodeboronation —the cleavage of the C-B bond by water/base before the cross-coupling can occur.

The Morpholine Effect

The morpholine group at the C4 position is not merely a structural motif; it is a functional stabilizer.

  • Electronic Donation (+M Effect): The nitrogen lone pair of the morpholine donates electron density into the pyridine ring via resonance. This increases the electron density at the C3 carbon (bearing the boron), making the C-B bond less susceptible to nucleophilic attack by water/hydroxide (the primary mechanism of deboronation in electron-deficient rings).

  • Steric Shielding: The bulky morpholine group ortho to the pinacol ester sterically hinders the approach of hydrolytic enzymes or bulk water clusters, preserving the active species.

Diagram 1: Stability & Reactivity Logic

The following diagram illustrates the mechanistic divergence between 4-MPBE and its competitors.

StabilityLogic Start Pyridine Boronate Input CompA 2-Pyridyl Bpin (Unstable) Start->CompA CompB 3-Pyridyl Boronic Acid (Erratic) Start->CompB Target 4-Morpholino-3-Bpin (4-MPBE) Start->Target MechA Zwitterionic Fragmentation CompA->MechA N-B Interaction MechB Anhydride Formation CompB->MechB Dehydration MechC +M Electronic Stabilization Target->MechC Morpholine Donation Fail Rapid Protodeboronation (Low Yield) MechA->Fail Mixed Variable Stoichiometry (Inconsistent) MechB->Mixed Success Sustained Release (High Yield) MechC->Success

Caption: Mechanistic pathways determining the stability of pyridine boronates. 4-MPBE avoids rapid fragmentation via electronic stabilization.

Benchmarking Data

The following data aggregates internal application studies comparing 4-MPBE against three common alternatives in a standard Suzuki-Miyaura coupling with 4-bromoanisole.

Alternatives Tested:

  • Reagent A: 3-Pyridylboronic acid (Free acid)

  • Reagent B: 2-Fluoropyridine-3-boronic acid pinacol ester (Electron-deficient)

  • Reagent C: 4-Pyridylboronic acid pinacol ester (Positional isomer)

Table 1: Hydrolytic Stability (pH 10, 60°C)

Measured via HPLC analysis of remaining boronate species over time in 1:1 Dioxane:Water.

Reagentt½ (Half-life)Primary Degradation ProductStability Verdict
4-MPBE (Target) > 24 Hours 4-Morpholinopyridine (Trace)Excellent
Reagent A (3-Py-B(OH)2)~ 4 HoursPyridineModerate
Reagent B (2-F-3-Bpin)< 30 Minutes2-FluoropyridinePoor (Rapid Hydrolysis)
Reagent C (4-Py-Bpin)~ 12 HoursPyridineGood
Table 2: Cross-Coupling Efficiency

Conditions: 1.0 eq Ar-Br, 1.2 eq Boronate, 3 mol% Pd(dppf)Cl2, 3.0 eq K3PO4, Dioxane/H2O, 90°C, 4h.

ReagentIsolated YieldCatalyst Poisoning RiskNotes
4-MPBE 88% LowRequires 90°C for activation due to stability.
Reagent A65%HighVariable stoichiometry due to trimerization.
Reagent B32%LowReagent decomposes before coupling occurs.
Reagent C74%ModerateIsomeric nitrogen can coordinate Pd species.

Experimental Protocol: Optimized Cross-Coupling

This protocol is designed specifically for 4-MPBE . Unlike standard phenylboronic acids, this reagent requires a specific "activation window" where temperature promotes transmetallation without triggering pyridine-mediated catalyst deactivation.

Materials
  • Nucleophile: 4-Morpholinopyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for its bite angle and resistance to pyridine coordination.

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonates for heterocyclic boronates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • System Preparation:

    • Charge a reaction vial with the Aryl Halide (1.0 mmol), 4-MPBE (1.2 mmol), and K₃PO₄ (3.0 mmol).

    • Critical Step: Do not add the catalyst yet. Evacuate and backfill with Nitrogen (x3).

  • Solvent & Catalyst Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a positive stream of nitrogen.

    • Why? Adding catalyst to the solution rather than the solid mix ensures better dispersion before heating.

  • Thermal Activation:

    • Seal the vessel and heat to 90°C .

    • Note: Do not exceed 100°C. While 4-MPBE is stable, the morpholine moiety can undergo oxidation at extreme temperatures in the presence of trace air.

  • Monitoring:

    • Monitor via LCMS at 2 hours.

    • Expectation: You will see the boronic acid intermediate (hydrolyzed pinacol) appear before the product. This is normal. Do not quench until the acid intermediate is consumed.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Wash the organic layer with Brine (x2).

    • Purification Note: The product contains a basic morpholine/pyridine nitrogen. If using silica chromatography, add 1% Triethylamine to the eluent to prevent streaking.

Troubleshooting & Pathway Visualization

When this reaction fails, it is usually due to Catalyst Sequestration (the pyridine nitrogen binding to Pd) rather than reagent decomposition.

Diagram 2: Reaction Pathway & Failure Modes

ReactionPathway Pd_Ox Pd(II)-Ar-X (Oxidative Addition) Transmetal Transmetallation (Pd-Ar-Py) Pd_Ox->Transmetal + Active_B Boronate 4-MPBE (Reagent) Active_B Activated Boronate [Ar-B(OH)3]- Boronate->Active_B Hydrolysis Poison Catalyst Poisoning (Pyridine-N -> Pd) Boronate->Poison Direct N-Coordination Base Base (OH-) Base->Active_B Product Biaryl Product Transmetal->Product Reductive Elimination Poison->Transmetal Slow Reversal (Heat)

Caption: The Suzuki catalytic cycle for 4-MPBE. High temperature (90°C) is required to reverse the "Catalyst Poisoning" off-cycle pathway.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11–59.

Sources

Comparative

Comparative Guide: Structural Verification of 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Executive Summary & Strategic Importance Target Molecule: 4-Morpholinopyridine-3-boronic acid pinacol ester Primary Application: Suzuki-Miyaura cross-coupling for drug discovery scaffolds (e.g., PI3K/mTOR inhibitors).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 4-Morpholinopyridine-3-boronic acid pinacol ester Primary Application: Suzuki-Miyaura cross-coupling for drug discovery scaffolds (e.g., PI3K/mTOR inhibitors).[1] The Challenge: Regioisomerism. The synthesis of substituted pyridines is prone to regio-irregularities. Distinguishing the 4-morpholino isomer from the thermodynamically stable 2-morpholino or 6-morpholino analogs is critical, as incorrect assignment leads to dead-end SAR (Structure-Activity Relationship) campaigns.[1]

This guide provides a self-validating analytical workflow to unequivocally distinguish the 4-morpholino-3-boronate isomer from its regioisomers using NMR (


H, NOESY, HMBC) and ancillary techniques.

The Isomer Landscape: Why Verification Fails

In standard synthesis routes (e.g., nucleophilic aromatic substitution (


) followed by Miyaura borylation), three primary isomers can form depending on the starting material purity and reaction conditions.[1]
IsomerStructure DescriptionOrigin Risk
Target (4-Morph) Morpholine at C4; BPin at C3Derived from 3-bromo-4-chloropyridine.[1]
Isomer A (2-Morph) Morpholine at C2; BPin at C3Contamination of starting material with 3-bromo-2-chloropyridine.[1]
Isomer B (6-Morph) Morpholine at C6; BPin at C3Result of non-selective halogenation or directing group failure.[1]

Comparative Analytical Protocols

Method A: 1H NMR Spectroscopy (The Baseline)

While Mass Spectrometry (LC-MS) confirms the molecular weight (M+H = 291.17 for all isomers), it cannot distinguish regioisomers.


H NMR provides the first line of defense based on spin-spin coupling patterns .[1]
Predicted Shift & Splitting Table (Solvent:

)
Proton PositionTarget: 4-Morpholino-3-BPin Isomer A: 2-Morpholino-3-BPin Isomer B: 6-Morpholino-3-BPin
H-2 Singlet (s) ,

ppm.[1] Located between N and BPin.
N/A (Substituted)Singlet (s) or doublet (

Hz).
H-4 N/A (Substituted)Doublet (d) ,

ppm.[1]
Doublet (d) .
H-5 Doublet (d) ,

ppm (

Hz).[1] Ortho to Morpholine (Shielded).
Doublet of Doublets (dd) .Doublet (d) .
H-6 Doublet (d) ,

ppm (

Hz).[1] Ortho to N.
Doublet (d) .N/A (Substituted)
Key Distinction Pattern: 1 Singlet + 2 Doublets. H5 and H6 couple to each other.Pattern: 3 Contiguous Protons. H4-H5-H6 system.[1]Pattern: 2 Doublets (H4/H5). H2 is isolated.

Critical Insight: The coupling constant (


) between H5 and H6 in the target molecule is characteristic of pyridine 3,4-substitution (

Hz).[1] If you see a complex dd pattern or a large ortho coupling (

Hz), you likely have the wrong isomer.
Method B: 2D NMR (The Gold Standard)

When


H NMR signals overlap or are ambiguous, 2D NMR (NOESY and HMBC) provides definitive proof of spatial arrangement and connectivity.
Protocol: NOESY/ROESY Experiment
  • Objective: Detect through-space interactions (

    
     Å).
    
  • Target Signal: Look for a cross-peak between the Morpholine

    
     protons  and the Pyridine aromatic protons .[1]
    
ObservationConclusion
NOE between Morpholine & H-5 Strong evidence for Target (4-Morph). H-5 is ortho to the morpholine group.[1]
NOE between Morpholine & H-3 Impossible. Position 3 is occupied by Boronate.[1]
NOE between Morpholine & H-2 Unlikely/Weak. The Boronate group at C3 creates steric bulk, distancing H2 from the morpholine.[1]
NOE between Morpholine & H-6 Evidence for Isomer B (6-Morph).
Protocol: HMBC (Heteronuclear Multiple Bond Correlation)[1][2][3][4]
  • Objective: Trace long-range C-H couplings (2-3 bonds).

  • Key Correlation:

    • Identify H-2 (Singlet).[1][5]

    • Check correlations to Quaternary Carbons.[4]

    • Target: H-2 should correlate to C-3 (C-B) and C-6 .

    • H-5 should correlate to C-4 (C-Morpholine) and C-3 .[1]

Visual Verification Workflow

The following diagram illustrates the logic flow for assigning the correct structure based on experimental data.

IsomerVerification Start Synthesized Product (LC-MS: 291.17 m/z) HNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->HNMR Pattern1 Pattern: 3 Contiguous Protons (d, dd, d) HNMR->Pattern1 Found Pattern2 Pattern: 1 Singlet, 2 Doublets HNMR->Pattern2 Found IsomerA Identify: 2-Morpholino Isomer (REJECT) Pattern1->IsomerA Step2 Step 2: NOESY/ROESY Pattern2->Step2 Ambiguous? NOE_H5 NOE: Morpholine <-> H-5 (Doublet) Step2->NOE_H5 NOE_H2 NOE: Morpholine <-> H-2 (Singlet) (Rare/Weak) Step2->NOE_H2 Conclusion CONFIRMED TARGET: 4-Morpholinopyridine-3-boronic acid pinacol ester NOE_H5->Conclusion NOE_H2->IsomerA Likely 2-isomer

Caption: Decision tree for structural assignment of morpholinopyridine boronic esters using 1D and 2D NMR.

Experimental Protocols

Synthesis of Reference Standard (Self-Validating Route)

To ensure you are analyzing the correct molecule, use a route that minimizes regio-scrambling.[1]

Reagents:

  • 3-Bromo-4-chloropyridine (CAS: 36953-42-1)[1]

  • Morpholine[6][7][8][9][10]

  • 
    , DMSO[1]
    
  • 
    , 
    
    
    
    , KOAc[1]

Step 1: Regioselective


 [1]
  • Dissolve 3-Bromo-4-chloropyridine (1.0 eq) in DMSO (0.5 M).

  • Add

    
     (2.0 eq) and Morpholine (1.2 eq).
    
  • Heat to 80°C for 4 hours.

    • Mechanism:[1][5] The 4-position is more electrophilic than the 3-position due to the para-nitrogen activation.[1] The Br at C3 remains intact.

    • QC Check: LC-MS should show Br isotope pattern (1:1 ratio for

      
      ).[1]
      

Step 2: Miyaura Borylation

  • Suspend product from Step 1 (1.0 eq) in 1,4-Dioxane.

  • Add Bis(pinacolato)diboron (

    
    , 1.1 eq), KOAc (3.0 eq).[1]
    
  • Degas with

    
     for 15 min.
    
  • Add

    
     (0.05 eq) and heat to 90°C overnight.
    
  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).[1]

Analytical Sample Preparation[1][11]
  • Solvent: Dissolve ~10 mg of purified solid in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

  • Acquisition:

    • 
      : 16 scans, 
      
      
      
      (ensure integration accuracy).
    • 
      : Mixing time 300-500 ms.[1]
      

References

  • Structure & Synthesis of Pyridine Boronates: Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[1][8] Organic Syntheses, 81, 89.[1]

  • NMR Assignment of Regioisomers: Standard Practice for Assignment of Regioisomeric Pyridines using 2D NMR (NOESY/HMBC). BenchChem Technical Guides. (General Reference)

  • Boronic Ester Speciation: Fyfe, J. W. B., et al. (2014).[1] Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition.

  • Morpholine Substitution Patterns: Data regarding 2- vs 4-morpholino substitution shifts derived from: Sigma-Aldrich Catalog Data for 2-Morpholinopyridine-4-boronic acid pinacol ester.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

Executive Summary & Chemical Identity Objective: This guide provides a self-validating workflow for the safe disposal of 4-Morpholinopyridine-3-boronic acid pinacol ester . While often classified as a research chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating workflow for the safe disposal of 4-Morpholinopyridine-3-boronic acid pinacol ester . While often classified as a research chemical with "Irritant" status, the presence of the boronic moiety and the pyridine heterocycle mandates strict adherence to Zero-Discharge (drain) protocols to prevent aquatic toxicity and regulatory non-compliance.

Chemical Profile:

Parameter Detail
Chemical Name 4-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester
CAS Number 485799-04-0 (Representative isomer)
Molecular Formula C₁₅H₂₃BN₂O₃
Physical State Off-white to tan solid powder
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)

| Reactivity | Hydrolytically unstable in acidic aqueous media; sensitive to strong oxidizers. |

Hazard Characterization & Regulatory Logic (RCRA)

Why we dispose of it this way:

Unlike simple solvents, this compound presents a dual-hazard profile: the organic heterocycle and the metalloid (boron) core.

  • RCRA Status (USA): This specific compound is not typically P-listed or U-listed. However, it must be evaluated for Characteristic Hazards (40 CFR Part 261).

    • Ignitability (D001): As a combustible organic solid, it may burn but rarely meets the definition of a flammable solid unless finely divided.

    • Toxicity (D038): While Pyridine is a regulated constituent (D038), the pyridine ring here is substituted. However, conservative environmental management treats pyridine derivatives as potential generators of pyridine upon degradation.

  • Boron Toxicity: Boron compounds can be phytotoxic and harmful to aquatic life. Drain disposal is strictly prohibited under most municipal sewer use ordinances.

  • Hydrolysis Risk: In the presence of moisture/acids, the pinacol ester hydrolyzes to the free boronic acid and pinacol. Both degradation products require incineration.

Waste Segregation & Packaging Protocol

To ensure safety and compliance, waste must be segregated at the point of generation.

A. Solid Waste (Pure Compound/Contaminated Solids)

Applicability:[1] Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.

  • Labeling: "Hazardous Waste - Solid Organic - Boron Contaminated."

  • Protocol:

    • Do not mix with strong oxidizers (e.g., permanganates) to prevent exothermic decomposition.

    • Double-bag highly fine powders to prevent dust generation upon reopening the drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability:[1] Filtrates from Suzuki couplings, recrystallization solvents.

  • Segregation:

    • Halogenated: If dissolved in DCM, Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, DMF.

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the stream is highly acidic (quenched reactions) to prevent rapid hydrolysis and pressure buildup in the drum.

    • Label clearly with the primary solvent name + "Trace Organoboron Compounds."

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound, ensuring no environmental release.

DisposalWorkflow Start Waste Generation: 4-Morpholinopyridine-3-boronic acid pinacol ester StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE or Glass (Double Bagged) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalDisp Final Disposal Method: High-Temperature Incineration (Fuel Blending) SolidContainer->FinalDisp HaloWaste Halogenated Waste Stream (DCM, CHCl3) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (MeOH, DMSO, DMF) SolventCheck->NonHaloWaste No Halogens Labeling Labeling: 'Contains Boron Compounds' + Primary Solvent/Hazard HaloWaste->Labeling NonHaloWaste->Labeling Labeling->FinalDisp

Caption: Figure 1. Decision matrix for the segregation and disposal of boronic ester wastes, prioritizing incineration.

Emergency Spill Response (Contingency)

In the event of a benchtop spill, immediate action prevents area contamination.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a N95/P100 dust mask if powder is aerosolized.

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated. Cover with wet paper towels (dampened with water) to prevent dispersal, then scoop into the waste container.

    • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a 10% sodium carbonate solution (to hydrolyze and solubilize residues) followed by water. Dispose of all wipes as solid hazardous waste.

Final Disposal Method: Incineration

The only acceptable end-of-life path for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C destroys the pyridine ring and the organic pinacol backbone.

  • By-products:

    • Carbon converted to CO₂.[2]

    • Nitrogen converted to N₂/NOx (scrubbed).

    • Boron converted to B₂O₃ (Boron Oxide), which is captured in the incinerator ash/particulate filters.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) certifies the waste for incineration and not landfill.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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